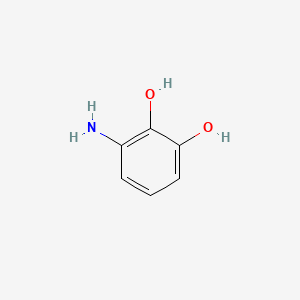

3-Aminobenzene-1,2-diol

Übersicht

Beschreibung

3-Aminocatechol, auch bekannt als 3-Amino-1,2-Benzoldiol, ist eine organische Verbindung mit der Summenformel C6H7NO2. Es ist ein Derivat von Catechol, mit einer Aminogruppe in der dritten Position am Benzolring. Diese Verbindung ist bemerkenswert für ihre Rolle als synthetisches Zwischenprodukt in verschiedenen chemischen Prozessen .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: 3-Aminocatechol kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Nitrierung von Catechol gefolgt von Reduktion. Eine weitere Methode beinhaltet die Verwendung rekombinanter Escherichia coli-Zellen, die eine evoluierte Biphenyldioxygenase und Dihydrodioldehydrogenase-Gene exprimieren, um Arene mit heterocyclischen, Amino- oder Carboxylgruppen in vicinale Diole umzuwandeln .

Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Aminocatechol beinhaltet typischerweise die Nitrierung von Catechol, gefolgt von katalytischer Hydrierung. Diese Methode wird aufgrund ihrer Effizienz und hohen Ausbeute bevorzugt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Aminocatechol can be synthesized through several methods. One common approach involves the nitration of catechol followed by reduction. Another method includes the use of recombinant Escherichia coli cells expressing evolved biphenyl dioxygenase and dihydrodiol dehydrogenase genes to convert arenes with heterocyclic, amino, or carboxyl groups into vicinal diols .

Industrial Production Methods: Industrial production of 3-Aminocatechol typically involves the nitration of catechol followed by catalytic hydrogenation. This method is preferred due to its efficiency and high yield .

Analyse Chemischer Reaktionen

Catalytic Hydrogenation of Nitro Precursors

3-Aminobenzene-1,2-diol is synthesized via reduction of 3-nitrobenzene-1,2-diol using hydrogen gas and palladium on carbon (Pd/C) in methanol. This method achieves high yields (~78%) and purity .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Methanol |

| Temperature | Ambient |

| Time | 3 hours |

Product : this compound (mp: 163–166°C) .

Acylation and Alkylation of the Amino Group

The amino group undergoes nucleophilic substitution with acyl chlorides or alkyl halides. For example, reductive amination with aldehydes in methanol forms secondary amines .

Example: Reductive Amination Protocol

| Component | Quantity/Parameter |

|---|---|

| Aldehyde | 3,4-bis[(TBDMS)oxy]benzaldehyde |

| Amine | Morpholine |

| Reducing Agent | NaBH₃CN |

| Solvent | Methanol |

| Yield | 43% |

Product : N-substituted derivatives with retained diol functionality.

Diazotization and Subsequent Reactions

The amino group forms diazonium salts under acidic conditions (HCl/NaNO₂), enabling coupling or substitution reactions .

Diazonium Salt Formation :

- Reagents : NaNO₂, HCl (0–5°C).

- Intermediate : Unstable diazonium ion.

- Applications : Azo dye synthesis via coupling with electron-rich aromatics (e.g., phenols) .

Example : Coupling with β-naphthol yields orange-red azo dyes used in polymer substrates .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS at positions activated by -OH/-NH₂ groups.

Nitration and Halogenation

- Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at para positions relative to existing substituents.

- Bromination : Br₂ in acetic acid substitutes at C-5 or C-6 positions .

Product : Substituted derivatives (e.g., 5-bromo-3-aminobenzene-1,2-diol).

Quinone Formation

Oxidation with KMnO₄ or CrO₃ converts the catechol moiety into ortho-quinones, critical in redox chemistry and polymer synthesis.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous solution | 3-Aminoo-quinone |

| H₂O₂/Fe³⁺ | Fenton-like conditions | Reactive intermediates for crosslinking |

Hydroxyl Group Protection

Hydroxyl groups are protected using silyl (TBDMS) or methoxymethyl (MOM) ethers for selective functionalization .

TBDMS Protection Protocol :

| Reagent | Quantity |

|---|---|

| TBDMSCl | 2.5 equivalents |

| Base | DBU |

| Solvent | Et₂O |

| Yield | >90% |

Application : Enables selective modification of the amino group without hydroxyl interference.

Complexation with Metal Ions

The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) via O and N donors.

Example : Fe³⁺ complexes exhibit catalytic activity in oxidation reactions .

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Aminobenzene-1,2-diol serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions. The compound can undergo:

- Oxidation : Leading to the formation of quinones.

- Reduction : Modifying the amino group.

- Substitution Reactions : Electrophilic and nucleophilic substitutions on the benzene ring.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

In biological research, this compound is studied for its potential roles in various biochemical processes:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, potentially protecting cells from oxidative stress.

- Enzyme Inhibition : It acts as a substrate for enzymes like catechol oxidase and has been identified as a matrix metalloproteinase (MMP) inhibitor.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory processes.

Medicine

Research is ongoing into the therapeutic applications of this compound. Its antioxidant properties and ability to modulate enzyme activity make it a candidate for drug development targeting conditions such as cancer and arthritis.

Industry

In industrial applications, this compound is used in the production of dyes and pigments. Its unique chemical properties allow it to serve as a precursor in synthesizing various industrial chemicals.

Case Studies and Research Findings

Numerous studies have explored the biological activities and applications of this compound:

- Antioxidant Studies : Research has demonstrated its efficacy in protecting neuronal cells from oxidative damage by scavenging reactive oxygen species.

- Enzyme Interaction Studies : Investigations into its role as an MMP inhibitor have shown varying IC₅₀ values, indicating its potential use in therapeutic applications targeting tissue remodeling processes.

- Synthesis of Derivatives : Studies have focused on synthesizing analogues of this compound to explore their biological activities and potential medicinal uses.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative stress |

| Enzyme Inhibition | Inhibits matrix metalloproteinases; acts as a substrate for catechol oxidase |

| Anti-inflammatory | May inhibit enzymes related to inflammation |

Wirkmechanismus

The mechanism of action of 3-Aminocatechol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes like catechol oxidase, leading to the formation of reactive quinones. These quinones can further participate in crosslinking reactions, contributing to the compound’s adhesive properties .

Vergleich Mit ähnlichen Verbindungen

Catechol: Lacks the amino group, making it less reactive in certain substitution reactions.

4-Aminocatechol: Similar structure but with the amino group at the fourth position, leading to different reactivity and applications.

3-Hydroxylaminophenol: Another related compound that undergoes similar reactions but has distinct properties due to the hydroxylamine group.

Uniqueness: 3-Aminocatechol’s unique combination of hydroxyl and amino groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry .

Biologische Aktivität

3-Aminobenzene-1,2-diol, also known as 4-aminocatechol, is an organic compound with the molecular formula CHNO. It is structurally related to catechol and has garnered interest in various biological and chemical research fields due to its potential therapeutic applications and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 125.13 g/mol

- CAS Number : 20734-66-1

- InChI Key : MGBKJKDRMRAZKC-UHFFFAOYSA-N

- Structural Formula :

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions due to the presence of both amino and hydroxyl groups. These functional groups allow it to act as a reducing agent and as a ligand for metal ions, influencing various biochemical pathways.

Key Mechanisms Include:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Enzyme Interactions : It can interact with various enzymes, potentially acting as a substrate or inhibitor, which could influence metabolic pathways.

- Metal Ion Binding : The ability to form complexes with metal ions may play a role in its biological effects, particularly in catalysis and cellular signaling.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It can reduce oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders. A study demonstrated that the compound effectively scavenged hydroxyl radicals and superoxide anions in vitro .

Cytotoxic Effects

In certain studies, this compound has been observed to induce cytotoxicity in cancer cell lines. For instance, it has been shown to inhibit the growth of human breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound's ability to modulate cell cycle progression and promote cell death highlights its potential as an anticancer agent .

Study on Antioxidant Activity

A recent study evaluated the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited a dose-dependent antioxidant effect comparable to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 85 | 90 |

Cytotoxicity in Cancer Cells

In vitro studies have reported that treatment with this compound resulted in significant cytotoxic effects on MCF-7 breast cancer cells. The following table summarizes the findings:

| Treatment (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 25 | 80 | 15 |

| 50 | 50 | 40 |

| 100 | 20 | 70 |

Eigenschaften

IUPAC Name |

3-aminobenzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBKJKDRMRAZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151663 | |

| Record name | Benzenediol, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117001-65-7, 20734-66-1 | |

| Record name | Benzenediol, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117001657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediol, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1,2-benzenediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.